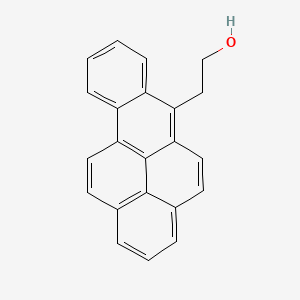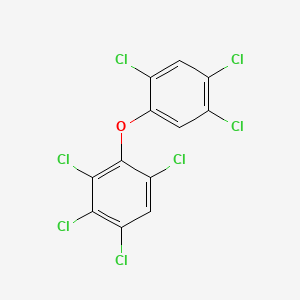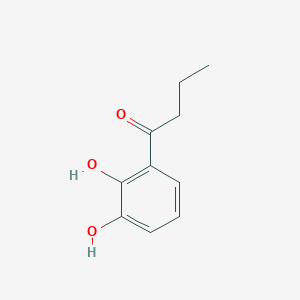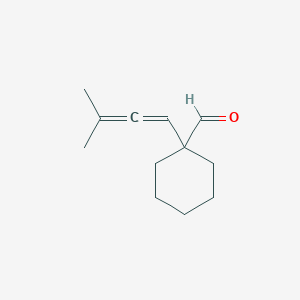
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and an aldehyde functional group at the first carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde can be achieved through various organic reactions. One common method involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a strong base, such as sodium hydride (NaH), to form the desired product. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methylbuta-1,2-dien-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carboxylic acid
Reduction: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde depends on its interactions with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the 3-methylbuta-1,2-dien-1-yl group, making it less reactive in certain chemical reactions.
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane: Lacks the aldehyde group, limiting its ability to participate in oxidation and reduction reactions.
Uniqueness
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both the 3-methylbuta-1,2-dien-1-yl group and the aldehyde functional group. This combination allows it to undergo a wide range of chemical reactions and makes it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
92749-26-3 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
InChI |
InChI=1S/C12H18O/c1-11(2)6-9-12(10-13)7-4-3-5-8-12/h9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
IYACDLHASIGPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC1(CCCCC1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


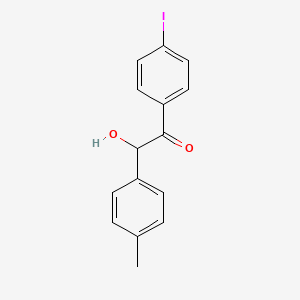
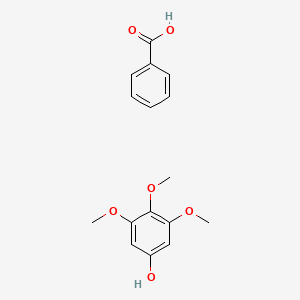
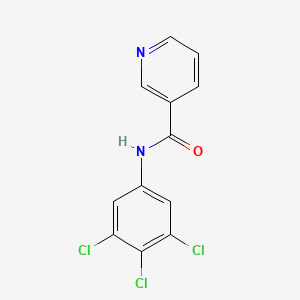

![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
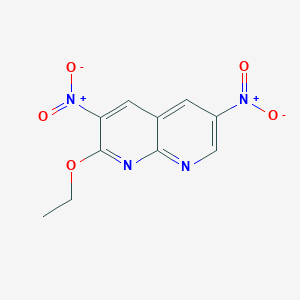
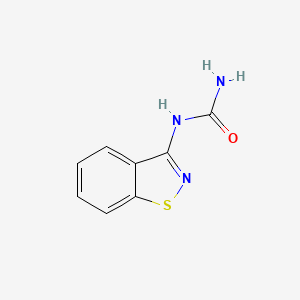
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
